molecular formula C13H15ClN4O2 B2919280 1-((4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004193-92-3

1-((4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B2919280
CAS No.: 1004193-92-3
M. Wt: 294.74
InChI Key: ZCADLCVOIXTPSC-UHFFFAOYSA-N
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Description

1-((4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a chloro-substituted phenyl group, and a carbohydrazide functional group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents on the phenyl ring or the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-((4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.

  • Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-((4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as binding to a receptor or inhibiting an enzyme.

Comparison with Similar Compounds

  • 4-Chloro-3,5-dimethylphenol: A related compound with a similar phenyl group but lacking the pyrazole and carbohydrazide moieties.

  • 1H-Pyrazole-3-carbohydrazide: A simpler analog without the chloro-substituted phenyl group.

  • 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid: Another compound with a similar phenyl group but a different functional group.

Uniqueness: 1-((4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide is unique due to its combination of the pyrazole ring, chloro-substituted phenyl group, and carbohydrazide moiety, which provides it with distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its versatility and unique structure make it a valuable compound for various fields.

Properties

IUPAC Name

1-[(4-chloro-3,5-dimethylphenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2/c1-8-5-10(6-9(2)12(8)14)20-7-18-4-3-11(17-18)13(19)16-15/h3-6H,7,15H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCADLCVOIXTPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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